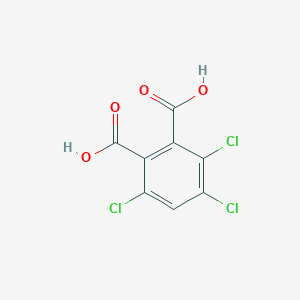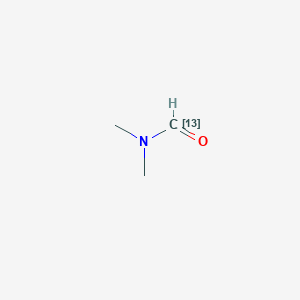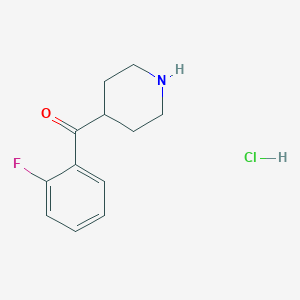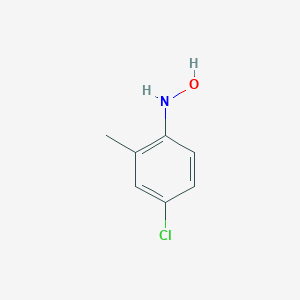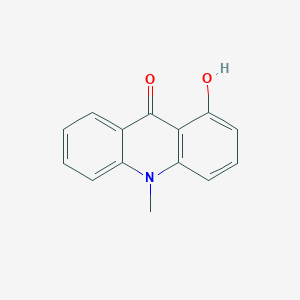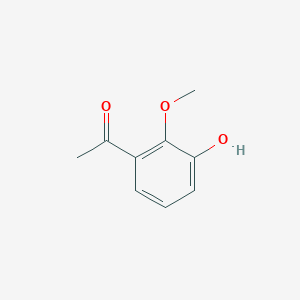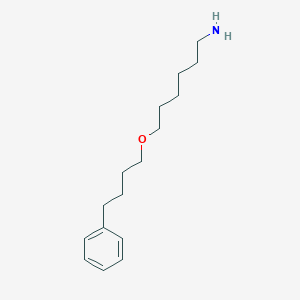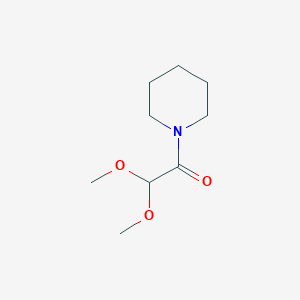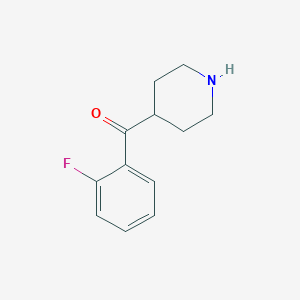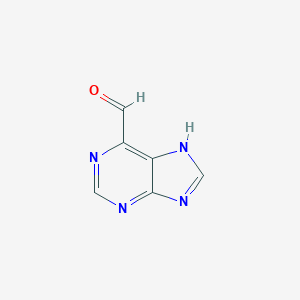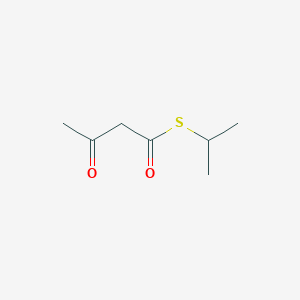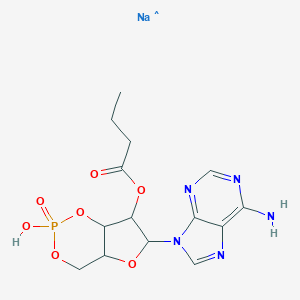
2'-O-Monobutyryladenosine-3', 5'-cyclic Monophosphate Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2’-O-Monobutyryladenosine-3’, 5’-cyclic Monophosphate Sodium Salt” is a compound used in various fields of research, including cancer research, neurology, and infectious disease research . It is an impurity of Bucladesine Sodium Salt (B689320), a cell-permeable cAMP analogue that activates cAMP dependent protein kinase (PKA) or the cAMP/PKA signaling pathway .
Physical And Chemical Properties Analysis
The compound is a powder and is soluble in water . It has a storage temperature of -20°C . More specific physical and chemical properties could not be retrieved from the search results.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Recent literature emphasizes the significant efforts in the synthesis of nucleotides, including cyclic nucleotides like 2'-O-Monobutyryladenosine-3', 5'-cyclic Monophosphate Sodium Salt. Roy et al. (2016) provide a comprehensive review outlining the synthetic approaches for the preparation of nucleotides, highlighting the advancements in chemical synthesis techniques that are crucial for producing various nucleoside analogs, including cyclic nucleotides (Roy et al., 2016). This research is foundational for understanding the chemical properties and synthesis pathways that enable the production and application of cyclic nucleotide analogs in scientific research.
Cellular Signaling and Biological Effects
Cyclic AMP (cAMP) is a critical secondary messenger involved in numerous cellular processes. Studies have shown that cAMP and its analogs play vital roles in regulating cellular behaviors, such as cell growth, differentiation, and response to external stimuli. For instance, Willingham's research highlights the regulatory functions of cAMP on various measurable properties of cells in culture, indicating the molecule's broad regulatory functions across different cell types (Willingham, 1976). This underscores the importance of cyclic nucleotide analogs in modulating cellular activities and their potential in therapeutic applications.
Pharmacological Applications
The modulation of cAMP levels within cells has profound pharmacological implications. Prasad and Sinha (1976) review the effect of sodium butyrate, a compound known to increase intracellular levels of cAMP, on mammalian cells in culture. They discuss how sodium butyrate, through cAMP mediation, induces reversible changes in cell morphology, growth rate, and enzyme activities, which could have implications for the therapeutic use of cAMP analogs in treating various diseases (Prasad & Sinha, 1976).
Implications in Disease Treatment and Drug Discovery
Research into the cAMP signaling pathway, including the use of its analogs like 2'-O-Monobutyryladenosine-3', 5'-cyclic Monophosphate Sodium Salt, has significant implications for disease treatment and drug discovery. Yan et al. (2016) provide insights into how cAMP and its modulation affect disease development, resistance to toxins, cytokine secretion, and pathological phenomena. Their review suggests that targeting the cAMP signaling pathway could lead to new therapeutic approaches and drug discoveries for various diseases (Yan et al., 2016).
Propiedades
InChI |
InChI=1S/C14H18N5O7P.Na/c1-2-3-8(20)25-11-10-7(4-23-27(21,22)26-10)24-14(11)19-6-18-9-12(15)16-5-17-13(9)19;/h5-7,10-11,14H,2-4H2,1H3,(H,21,22)(H2,15,16,17); |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSEXPGXXMNULPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1C2C(COP(=O)(O2)O)OC1N3C=NC4=C(N=CN=C43)N.[Na] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N5NaO7P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585216 |
Source


|
| Record name | PUBCHEM_16219622 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16219622 | |
CAS RN |
55443-13-5 |
Source


|
| Record name | PUBCHEM_16219622 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

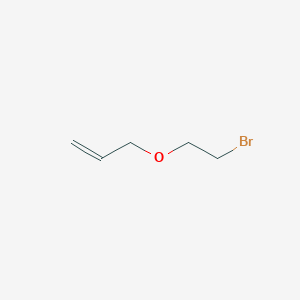
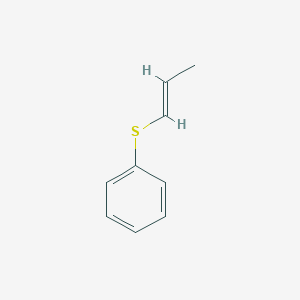
![tert-Butyl [2-(3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-1-(3-hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)-2-oxoethyl]carbamate](/img/structure/B104853.png)
